molecular formula C13H18ClF2NO B1397636 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220034-92-3

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397636
CAS No.: 1220034-92-3
M. Wt: 277.74 g/mol
InChI Key: XJWCFAJOHAZNPC-UHFFFAOYSA-N
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Description

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClF2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzyl group and a methoxy group.

Preparation Methods

The synthesis of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,4-difluorobenzyl chloride.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The piperidine is reacted with 2,4-difluorobenzyl chloride in the presence of a base to form the intermediate compound. .

Chemical Reactions Analysis

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products

Scientific Research Applications

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    3-{[(2,4-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.

    3-{[(2,4-Difluorophenyl)oxy]methyl}piperidine hydrochloride: This compound has a phenyl group instead of a benzyl group, resulting in variations in its reactivity and applications

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWCFAJOHAZNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-92-3
Record name Piperidine, 3-[[(2,4-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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